molecular formula C11H21N3O B6268985 rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis CAS No. 1218518-03-6

rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis

Cat. No.: B6268985
CAS No.: 1218518-03-6
M. Wt: 211.3
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Description

rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis: is a complex organic compound with a molecular formula of C10H19N3O and a molecular weight of 197.3 g/mol . This compound is characterized by its unique octahydropyrrolo[2,3-c]pyrrole structure, which is a bicyclic system containing nitrogen atoms. It is primarily used in research and development settings, particularly in the field of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis typically involves the following steps :

    Formation of the Octahydropyrrolo[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core structure.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a substitution reaction, often using tert-butyl chloride in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide bond formation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the bicyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis has several scientific research applications, including :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

CAS No.

1218518-03-6

Molecular Formula

C11H21N3O

Molecular Weight

211.3

Purity

95

Origin of Product

United States

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